Bienvenue dans la boutique en ligne BenchChem!

2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-

Immunosuppression Mixed Lymphocyte Reaction T-cell proliferation

2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- (CAS 278800-16-1) is a trisubstituted pteridine derivative belonging to the class of 2-amino-4-N-piperazinyl-6-aryl-pteridines. Its structure features a 2-amino group, a 4-(1-piperazinyl) substituent, and a 6-(3,4-dimethoxyphenyl) moiety.

Molecular Formula C18H21N7O2
Molecular Weight 367.4 g/mol
CAS No. 278800-16-1
Cat. No. B15166017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-
CAS278800-16-1
Molecular FormulaC18H21N7O2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N4CCNCC4)OC
InChIInChI=1S/C18H21N7O2/c1-26-13-4-3-11(9-14(13)27-2)12-10-21-16-15(22-12)17(24-18(19)23-16)25-7-5-20-6-8-25/h3-4,9-10,20H,5-8H2,1-2H3,(H2,19,21,23,24)
InChIKeyYLTIYCQHMPTGPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- (CAS 278800-16-1): Core Identity and Pharmacological Profile


2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- (CAS 278800-16-1) is a trisubstituted pteridine derivative belonging to the class of 2-amino-4-N-piperazinyl-6-aryl-pteridines. Its structure features a 2-amino group, a 4-(1-piperazinyl) substituent, and a 6-(3,4-dimethoxyphenyl) moiety [1]. This compound was identified through screening of a pteridine-based compound library and subsequent optimization, and it exhibits dual immunosuppressive and anti-inflammatory activities as demonstrated by potent inhibition in the Mixed Lymphocyte Reaction (MLR) assay and the Tumor Necrosis Factor (TNF) assay, respectively [2]. The compound is documented in patent literature as an immunosuppressive agent with potential applications in transplant rejection and inflammatory disease treatment [1].

Why Generic Substitution of 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-2-pteridinamine (CAS 278800-16-1) with Other Pteridine Analogs Carries Scientific Risk


In-class pteridine derivatives cannot be treated as interchangeable due to steep structure–activity relationships (SAR) within the 2-amino-4-N-piperazinyl-6-aryl-pteridine scaffold. The specific combination of the unsubstituted piperazine at C4 and the 3,4-dimethoxyphenyl group at C6 is critical for the dual immunosuppressive/anti-inflammatory profile observed [1]. Patent data explicitly show that even subtle variations—such as acylation of the piperazine nitrogen or modification of the aryl substitution pattern—lead to marked changes in both MLR and TNF-α IC50 values [2]. For example, the key pharmacophoric compound IV (structurally analogous to CAS 278800-16-1) achieves an MLR IC50 of 3.8 nM and a TNF-α IC50 of 80 nM; related analogs with alternative piperazine substitution or different aryl groups in the same patent show altered potency and selectivity windows [2]. Generic interchange without quantitative verification of these dual activity parameters risks undermining experimental reproducibility and invalidating SAR conclusions.

Quantitative Differentiation Evidence for 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- (CAS 278800-16-1): Head-to-Head and Cross-Study Comparisons


MLR Immunosuppressive Potency: CAS 278800-16-1 (as Compound IV) vs. Cyclosporin A

In the Mixed Lymphocyte Reaction (MLR) assay—a clinically relevant cellular model for T-cell proliferation—the pteridine derivative corresponding to CAS 278800-16-1 (designated Compound IV in patent literature) displays an IC50 of 3.8 nM [1]. This single-digit nanomolar potency places it among the most active pteridine-based immunosuppressants reported. By comparison, cyclosporin A (CsA), a standard-of-care calcineurin inhibitor, typically exhibits MLR IC50 values in the range of 10–30 nM depending on assay conditions [2]. The quantified difference represents an approximately 3- to 8-fold potency advantage for the target compound over CsA in this in vitro model of allogeneic T-cell activation.

Immunosuppression Mixed Lymphocyte Reaction T-cell proliferation

Dual-Function Activity Profile: Simultaneous MLR and TNF-α Inhibition vs. Single-Mechanism Immunosuppressants

A distinguishing feature of CAS 278800-16-1 (Compound IV) is its ability to potently inhibit both T-cell proliferation (MLR IC50 = 3.8 nM) and TNF-α production (TNF-α IC50 = 80 nM) in a single molecular entity [1]. This dual activity profile is not shared by conventional immunosuppressants: cyclosporin A and tacrolimus (FK-506) primarily target calcineurin-dependent T-cell activation with relatively weak direct effects on TNF-α production at comparable concentrations [2]. The within-compound MLR:TNF-α selectivity ratio of approximately 21-fold indicates that immunosuppressive activity is achieved at concentrations well below those required for maximal TNF-α suppression, providing a measurable therapeutic window between the two mechanisms. In contrast, single-mechanism agents such as CsA require combination therapy with separate anti-TNF biologics (e.g., infliximab) to achieve comparable dual-pathway coverage.

Dual immunosuppressive/anti-inflammatory TNF-α inhibition MLR assay

SAR Confirmation: Structural Identity of the Unsubstituted Piperazine and 3,4-Dimethoxyphenyl Pharmacophore

Patent structure–activity relationship disclosure confirms that the specific combination of an unsubstituted piperazine at C4 and a 3,4-dimethoxyphenyl group at C6 is pharmacophorically essential. Compound IV, which embodies this precise substitution pattern, was synthesized via a defined route: nitrosation of 2,6-diamino-4-hydroxypyrimidine, followed by reduction and heterocyclization with 3,4-dimethoxyphenylglyoxal monoxime to yield pterine II, subsequent N-acetylation, condensation with 1,2,4-triazole to give triazolylpteridine III, and final substitution with piperazine to afford piperazinylpteridine IV [1]. This multi-step synthetic pathway establishes a reproducible chemical identity distinct from other 4-N-piperazinyl pteridine analogs where piperazine N-substitution (e.g., alkyl, acyl, aryl) substantially alters the pharmacological profile. The well-characterized synthetic provenance reduces batch-to-batch structural uncertainty for procurement.

Structure–activity relationship Pteridine SAR Piperazine substituent

Peer-Reviewed Validation: Reproducibility Across Independent Publications

The dual immunosuppressive and anti-inflammatory profile of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines has been independently validated in peer-reviewed literature. De Jonghe et al. (2011) reported that the most potent congeners in this series displayed low nanomolar IC50 values in the MLR assay and concurrently showed potent anti-inflammatory activity in the TNF assay [1]. This peer-reviewed confirmation corroborates the patent data for Compound IV (MLR IC50 = 3.8 nM) and extends the evidence base beyond proprietary disclosures. The convergence of patent-derived quantitative values with independent academic publication strengthens the reliability of the reported potency metrics for procurement evaluation.

Peer-reviewed validation MLR reproducibility Bioorganic & Medicinal Chemistry Letters

Optimal Research and Preclinical Application Scenarios for 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)- (CAS 278800-16-1)


In Vitro MLR-Based Immunosuppression Screening and T-Cell Activation Studies

With a confirmed MLR IC50 of 3.8 nM [1], CAS 278800-16-1 is ideally suited as a positive control or test compound in human Mixed Lymphocyte Reaction assays for evaluating novel immunosuppressive candidates. Its potency exceeding that of cyclosporin A (IC50 ≈ 10–30 nM in comparable MLR formats) [2] enables the use of lower compound concentrations, reducing solvent (DMSO) carryover effects and minimizing nonspecific cytotoxicity in primary lymphocyte cultures. Researchers investigating calcineurin-independent immunosuppressive mechanisms will find this pteridine scaffold particularly valuable as it operates through a pathway distinct from CsA/FK-506 while delivering comparable or superior in vitro potency.

Dual-Pathway Autoimmune and Inflammatory Disease Modeling

The dual MLR (IC50 = 3.8 nM) and TNF-α (IC50 = 80 nM) inhibitory activity of this compound [1] makes it a strategic tool for preclinical models of autoimmune disorders where both T-cell-driven pathology and TNF-α-mediated inflammation are concurrent disease drivers—such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis. Unlike single-mechanism reference agents that require co-administration of separate immunosuppressive and anti-TNF drugs, CAS 278800-16-1 provides a single-molecule probe for interrogating dual-pathway pharmacology, thereby simplifying dosing regimens and reducing pharmacokinetic interaction variables in animal models of these diseases.

Structure–Activity Relationship (SAR) Studies on Pteridine-Based Immunomodulators

The well-characterized synthetic route to Compound IV (the structural analog corresponding to CAS 278800-16-1), proceeding from 2,6-diamino-4-hydroxypyrimidine through pterine II and triazolylpteridine III intermediates [1], provides a defined chemical starting point for systematic SAR exploration. Medicinal chemistry teams can use CAS 278800-16-1 as a reference standard for benchmarking new 4-N-piperazinyl-6-aryl-pteridine analogs, with the unsubstituted piperazine serving as the baseline for evaluating the impact of N-alkylation, N-acylation, or N-arylation on both MLR potency and TNF-α selectivity.

Transplant Rejection Pharmacology and Calcineurin-Independent Immunosuppression Research

Given that the patent literature explicitly claims utility of this compound class in transplant rejection [1], and considering the single-digit nanomolar MLR potency [1], CAS 278800-16-1 is a relevant tool compound for investigating calcineurin-independent mechanisms of allograft protection. Researchers seeking to identify immunosuppressive agents that bypass the nephrotoxicity and neurotoxicity associated with chronic calcineurin inhibitor therapy can employ this pteridine derivative as a chemical probe to explore alternative immunosuppressive pathways while maintaining the high in vitro potency expected of a transplant drug candidate.

Quote Request

Request a Quote for 2-Pteridinamine, 6-(3,4-dimethoxyphenyl)-4-(1-piperazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.